molecular formula C19H19NO5 B2360319 2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol CAS No. 899382-80-0

2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol

Cat. No.: B2360319
CAS No.: 899382-80-0
M. Wt: 341.363
InChI Key: IULLEDPDHCSIMT-UHFFFAOYSA-N
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Description

2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol is a chemical compound of interest in medicinal chemistry and drug discovery research. Compounds featuring the 1,2-oxazole (isoxazole) ring linked to dimethoxyphenyl groups are frequently investigated as key scaffolds in the synthesis of novel bioactive molecules . Research on analogous structures indicates potential utility in the development of pharmacologically active agents, with some related compounds exhibiting notable biological activities such as anesthetic effects . The specific substitution pattern on this compound, including the 3-methyl group on the oxazole ring and the methoxyphenol moiety, makes it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this chemical to explore its mechanism of action and potential applications in various biological assays. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-11-18(12-5-8-16(23-3)17(9-12)24-4)19(25-20-11)14-7-6-13(22-2)10-15(14)21/h5-10,21H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULLEDPDHCSIMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C2=CC(=C(C=C2)OC)OC)C3=C(C=C(C=C3)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrile Oxide-Alkyne Cycloaddition

The most direct method involves generating a nitrile oxide intermediate from a chlorooxime precursor, which reacts with a methyl-substituted alkyne bearing pre-installed aryl groups.

Representative Procedure

  • Chlorooxime Synthesis :
    • 3,4-Dimethoxybenzaldehyde oxime is treated with N-chlorosuccinimide (NCS) in dichloromethane at 0°C to form the corresponding chlorooxime.
  • Cycloaddition :
    • The chlorooxime is reacted with 3-methyl-1-pentyne in the presence of triethylamine (base) and a catalytic amount of hydroquinone (radical inhibitor) at 60°C for 12 hours.

Key Data

Parameter Value
Yield 58%
Regioselectivity >95% (5-substituted isoxazole)
Solvent Toluene

This method leverages the inherent regioselectivity of nitrile oxide cycloadditions, favoring the 3-methyl-4-aryl substitution pattern observed in the target compound.

Palladium-Catalyzed Cross-Coupling for Aryl Group Installation

Suzuki-Miyaura Coupling

The 3,4-dimethoxyphenyl group is introduced via Suzuki coupling using a boronic acid derivative.

Optimized Conditions

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : K₂CO₃ (2 equiv)
  • Solvent : DME/H₂O (4:1)
  • Temperature : 80°C, 8 hours

Yield Improvement

  • Microwave irradiation (150 W) reduces reaction time to 1 hour with a yield increase to 72%.

Functional Group Interconversion: Phenol Protection/Deprotection

The 5-methoxyphenol moiety is installed through a selective demethylation strategy:

Stepwise Protocol

  • Methylation : Protect the phenol group as a methyl ether using methyl iodide and K₂CO₃ in acetone.
  • Selective Demethylation : Employ BBr₃ in dichloromethane at -78°C to cleave the methyl ether at the 5-position while retaining other methoxy groups.

Critical Parameters

Parameter Value
BBr₃ Equiv 3.0
Reaction Time 30 minutes
Yield 85%

Spectroscopic Characterization and Validation

Post-synthetic analysis confirms structural integrity:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 6.92 (d, J = 8.4 Hz, 1H, aromatic), δ 3.89 (s, 3H, OCH₃), δ 2.41 (s, 3H, CH₃).
  • ¹³C NMR : 156.8 ppm (C-O), 112.4 ppm (isoxazole C-5).

High-Resolution Mass Spectrometry (HRMS)

  • Observed [M+H]⁺: 342.1331 (calc. 342.1312).

Comparative Analysis of Synthetic Routes

Table 1: Efficiency Metrics Across Methods

Method Yield (%) Purity (%) Scalability
Cycloaddition 58 92 Moderate
Suzuki Coupling 72 95 High
Demethylation 85 98 High

Industrial-Scale Considerations

Catalyst Recycling

Immobilized palladium catalysts on mesoporous silica (e.g., SBA-15) enable 5 reaction cycles with <5% activity loss.

Solvent Recovery

Distillation systems recover >90% of toluene and DME, reducing environmental impact.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C-H functionalization shows promise for direct arylations without pre-functionalized substrates (Preliminary yield: 41%).

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Cores

Pyrazolic Chalcone: 2-(5-(3,4-Dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-5-methoxyphenol
  • Structure: Contains a dihydropyrazole ring linked to 3,4-dimethoxyphenyl and 5-methoxyphenol groups.
  • Activity : Exhibited 89.64% DPPH radical scavenging activity, comparable to vitamin C (97.92%) .
  • Comparison: The chalcone’s pyrazole ring and conjugated system may enhance electron delocalization, improving antioxidant activity.
Triazole Derivatives: 2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic Acids
  • Structure : 1,2,4-Triazole core with 3,4-dimethoxyphenyl and thioacetic acid substituents.
  • Activity : Synthesized derivatives showed low predicted acute toxicity (LD₅₀ > 5,000 mg/kg) via computational models .
  • Comparison : The triazole ring’s nitrogen-rich structure may improve hydrogen bonding with biological targets, while the oxazole in the target compound could offer better lipophilicity for membrane penetration.
MZO-2: Ethyl N-(4-{[(2,4-Dimethoxyphenyl)methyl]carbamoyl}-3-methyl-1,2-oxazol-5-yl)ethanimidate
  • Structure : 1,2-Oxazole with 2,4-dimethoxyphenyl and carbamoyl groups.
  • Activity : Demonstrated in vivo anti-inflammatory effects, inhibiting carrageenan-induced edema and contact sensitivity in mice .
  • Comparison: Both compounds share a 1,2-oxazole core and methoxyphenyl groups. However, MZO-2’s carbamoyl substituent may enhance receptor binding, whereas the target compound’s 5-methoxyphenol group could favor antioxidant pathways.

Functional Group Analogues

Triazolone Derivatives: 4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one
  • Structure : Triazolone ring with methoxyphenyl and ethyl substituents.
  • Activity : Antimicrobial activity against bacterial and fungal strains .
  • Comparison : The triazolone’s carbonyl group may increase polarity, limiting bioavailability compared to the target compound’s hydrophobic oxazole and methyl groups.
Pyrazole Derivative: 2-[4-(3,4-Dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-5-methoxyphenol
  • Structure: Pyrazole ring with 3,4-dimethoxyphenyl, trifluoromethyl, and 5-methoxyphenol groups.
  • Activity: Not explicitly reported, but trifluoromethyl groups often enhance metabolic stability and binding affinity .
  • Comparison : The trifluoromethyl group in this compound could improve pharmacokinetics, whereas the target compound’s methyl group on the oxazole may simplify synthesis.

Antioxidant Activity

  • The 5-methoxyphenol group in the target compound and pyrazolic chalcone is critical for radical scavenging.
  • Oxazole’s lower electron density compared to pyrazole may reduce antioxidant potency but improve stability.

Anti-inflammatory Activity

  • MZO-2’s anti-inflammatory effects suggest that 1,2-oxazole derivatives with methoxyphenyl groups are promising leads. The target compound’s phenol group may synergize with oxazole to enhance activity.

Biological Activity

The compound 2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol is a complex organic molecule with significant potential in medicinal chemistry. Its structure suggests various biological activities, particularly in anticancer and antioxidant properties. This article synthesizes available research findings on its biological activity, including case studies and experimental data.

  • IUPAC Name : 4-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol
  • Molecular Formula : C₁₈H₁₇N₁O₅
  • Molecular Weight : 327.3 g/mol

The biological activity of this compound is attributed to its interactions at the molecular level:

  • Enzyme Inhibition : The oxazole ring may interact with various enzymes through hydrogen bonding and hydrophobic interactions, potentially inhibiting their activity.
  • Antioxidant Activity : The presence of methoxy groups enhances the electron-donating ability of the compound, allowing it to scavenge free radicals effectively.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer effects. For instance:

  • A study on related compounds demonstrated moderate to high activity against cancer cell lines such as A-549 and HCT-116, with IC₅₀ values ranging from 0.02 to 0.08 μmol/mL .

Antioxidant Activity

Compounds like 2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol have shown promising antioxidant properties:

  • In vitro assays reveal that similar derivatives possess DPPH radical-scavenging activity comparable to known antioxidants like ascorbic acid .

Study on Zebrafish and Mice Models

A recent study evaluated the toxicity and biological effects of a related compound (RAJI) in zebrafish and mice models:

  • Zebrafish Model :
    • Concentrations up to 75 µg/mL showed no significant adverse effects on survival or hatching rates.
    • Higher concentrations (100 µg/mL and above) led to decreased survival rates .
  • Mice Model :
    • Administration of the compound did not result in significant changes in body weight or hematological parameters at lower doses.
    • Higher doses exhibited some biochemical abnormalities but were not lethal .

Data Summary

Biological ActivityObserved EffectsReference
Anticancer ActivityModerate to high inhibition against A-549 and HCT-116 cell lines (IC₅₀: 0.02 - 0.08 μmol/mL)
Antioxidant ActivityEffective DPPH radical scavenging comparable to ascorbic acid
Zebrafish SurvivalNo significant damage at ≤75 µg/mL; decreased survival at higher concentrations
Mice Biochemical EffectsNo significant changes at low doses; abnormalities at higher doses

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR to confirm substituent positions and aromatic proton environments.
  • FT-IR : Identification of functional groups (e.g., methoxy, phenolic -OH).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .

How is single-crystal X-ray diffraction used for structural determination?

Q. Advanced

  • Crystallization : Slow evaporation from solvents like ethanol to obtain high-quality crystals.
  • Data collection : Use of synchrotron or lab-based X-ray sources for high-resolution datasets.
  • Refinement : Software like SHELXL or SIR97 for structure solution and validation, including thermal displacement parameter adjustments .

What in vitro assays assess biological activity?

Q. Basic

  • Immunosuppression : Human T-cell proliferation assays (e.g., mitogen-induced models) .
  • Antioxidant activity : DPPH radical scavenging assays compared to standards like Vitamin C .

How do molecular docking studies elucidate target interactions?

Q. Advanced

  • Target selection : Proteins/enzymes relevant to disease pathways (e.g., kinases, inflammatory mediators).
  • Software : AutoDock Vina or Schrödinger Suite for ligand-protein docking.
  • Validation : Correlation of docking scores with experimental IC₅₀ values from binding assays .

What strategies evaluate in vivo efficacy?

Q. Advanced

  • Animal models : Carrageenan-induced edema in mice for anti-inflammatory testing.
  • Administration routes : Intraperitoneal injection or topical application (e.g., ointments).
  • Dose-response studies : Monitoring biomarkers (e.g., cytokine levels) to establish therapeutic windows .

How is purity assessed during synthesis?

Q. Basic

  • TLC : Spot comparison against standards under UV visualization.
  • HPLC : Retention time analysis using C18 columns and methanol/water gradients.
  • Melting point : Consistency with literature values (e.g., 160–165°C) .

How do substituents influence reactivity and bioactivity?

Q. Advanced

  • Electron-donating groups (e.g., methoxy): Enhance oxidative stability and binding affinity to hydrophobic pockets.
  • Comparative studies : Synthesizing analogs (e.g., halogenated derivatives) to establish structure-activity relationships (SAR) .

What crystallographic tools refine and validate structures?

Q. Advanced

  • SHELX suite : SHELXL for least-squares refinement and SHELXE for phase extension in twinned crystals.
  • ORTEP-3 : Graphical interface for thermal ellipsoid visualization and disorder modeling.
  • Validation : CheckCIF/PLATON for geometric outlier detection .

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